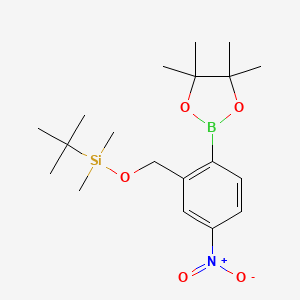
Thiophen-3-yl-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophen-3-yl-hydrazine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom this compound is characterized by the presence of a hydrazine group (-NH-NH2) attached to the third position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thiophen-3-yl-hydrazine typically involves the reaction of thiophene derivatives with hydrazine. One common method is the nucleophilic substitution reaction where thiophene-3-carboxylic acid or its derivatives react with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: Thiophen-3-yl-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form thiophen-3-yl-amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of thiophen-3-yl-azide.
Reduction: Formation of thiophen-3-yl-amine.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
Thiophen-3-yl-hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of thiophen-3-yl-hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Thiophen-2-yl-hydrazine: Differing by the position of the hydrazine group.
Thiophen-3-yl-amine: Featuring an amine group instead of hydrazine.
Thiophen-3-yl-azide: An oxidized form of thiophen-3-yl-hydrazine.
特性
分子式 |
C4H6N2S |
|---|---|
分子量 |
114.17 g/mol |
IUPAC名 |
thiophen-3-ylhydrazine |
InChI |
InChI=1S/C4H6N2S/c5-6-4-1-2-7-3-4/h1-3,6H,5H2 |
InChIキー |
SITFUMYQTCLEFN-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)




![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)




![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)

